5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine
CAS No.:
Cat. No.: VC15850758
Molecular Formula: C12H6ClFN2O
Molecular Weight: 248.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClFN2O |
|---|---|
| Molecular Weight | 248.64 g/mol |
| IUPAC Name | 5-chloro-2-(3-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H |
| Standard InChI Key | DEJOUWAWAYCTLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)N=C(C=C3)Cl |
Introduction
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound characterized by the fusion of an oxazole ring with a pyridine structure. This compound is notable for its unique chemical structure and potential applications in medicinal chemistry and material science. The molecular formula of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is C12H7ClFN2O, with a molecular weight of approximately 248.64 g/mol .
Synthesis Methods
The synthesis of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine typically involves a multi-step process that requires precise conditions, such as temperature control and specific solvents to prevent degradation of sensitive functional groups. Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts.
Biological Activity and Applications
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine exhibits significant biological activity, particularly in studies related to enzyme inhibition and protein-ligand interactions. Preliminary investigations suggest that compounds within this class may exhibit antimicrobial and antiviral properties, attributed to their ability to interact with molecular targets such as receptors or enzymes.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to its interactions with biological targets. |
| Material Science | Unique properties imparted by chlorine and fluorine substituents. |
| Biological Activity | Antimicrobial and antiviral properties suggested by similar compounds. |
Research Findings and Future Directions
Research into 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine highlights its significance in developing new drugs or materials with enhanced functionalities. The compound's reactivity profile allows for modifications that can enhance pharmacological properties or tailor it for specific applications in research or industry.
Given the potential biological activities and chemical versatility of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine, further studies are warranted to fully explore its therapeutic and material applications. This includes detailed investigations into its mechanism of action and the effects of structural modifications on its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine, including variations in the position of chlorine and fluorine substituents. These differences can affect chemical reactivity and biological activity, making them important for developing targeted therapies and optimizing pharmacological profiles.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine | Chloro at position 6; fluorine at position 2 | Different substitution pattern affecting reactivity |
| 2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-B]pyridine | Chloro at position 2; fluorine at position 6 | Variations in biological activity |
| 6-Fluoro-2-(3-chlorophenyl)oxazolo[5,4-B]pyridine | Fluorine at position 6; chlorine at position 3 | Potentially different pharmacological profiles |
Understanding these differences is crucial for developing targeted therapies and optimizing pharmacological profiles.
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